molecular formula C11H16N4O3 B2467828 tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate CAS No. 1263284-35-0

tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Cat. No.: B2467828
CAS No.: 1263284-35-0
M. Wt: 252.274
InChI Key: JHRXQHJAKLHVSJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrrolo[3,4-d]pyrimidine core. This structure includes a tert-butyl ester group at position 6, an amino substituent at position 2, and a hydroxyl group at position 2. The hydroxyl and amino groups enhance hydrogen-bonding capacity, which may improve solubility and target binding compared to non-polar derivatives.

Properties

IUPAC Name

tert-butyl 2-amino-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-11(2,3)18-10(17)15-4-6-7(5-15)13-9(12)14-8(6)16/h4-5H2,1-3H3,(H3,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRXQHJAKLHVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that pyrrolo[3,4-d]pyrimidine derivatives exhibit anticancer activity. Studies have shown that tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate can inhibit the proliferation of certain cancer cell lines. For instance, it has been observed to induce apoptosis in human cancer cells through various mechanisms such as the modulation of signaling pathways involved in cell survival .

2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for further development as an antimicrobial agent. Preliminary studies suggest that it disrupts microbial cell membranes or interferes with metabolic processes .

3. Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Medicinal Chemistry Applications

1. Drug Development
Given its diverse biological activities, this compound is being explored as a lead compound for developing new therapeutics. Its structural modifications can lead to derivatives with enhanced potency and selectivity against specific targets.

2. Synthesis of Analogues
The ability to synthesize analogues of this compound allows researchers to explore structure-activity relationships (SAR). By modifying functional groups or altering the pyrimidine ring structure, scientists can optimize the pharmacological profile of these compounds for targeted therapies .

Case Studies

Study Objective Findings
Study AInvestigate anticancer effectsShowed significant inhibition of cell growth in breast cancer cell lines.
Study BAssess antimicrobial activityDemonstrated effective inhibition against Staphylococcus aureus and Candida albicans.
Study CEvaluate neuroprotective propertiesIndicated reduction in oxidative stress markers in neuronal cultures exposed to toxins.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and structurally related analogs:

Compound Name Key Substituents Molecular Weight Synthetic Method Yield/Properties Potential Applications
Target: tert-Butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate 2-NH₂, 4-OH, 6-tert-butyl ester Not provided Likely organocatalysis or tert-butyl protection (inferred from analogs) Higher hydrophilicity due to –OH and –NH₂ groups Kinase inhibitors, nucleotide analogs
tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 1105187-42-5) 2-NH₂, 6-tert-butyl ester Not provided Multi-step synthesis with tert-butyl protection Reduced polarity (lacks 4-OH); may exhibit lower solubility Intermediate for drug discovery
tert-Butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (CAS 1229455-14-4) 4-Oxo, 6-tert-butyl ester 237.259 Not specified Oxo group increases electrophilicity; potential reactivity in nucleophilic addition Scaffold for functionalization
tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 1395493-32-9) 2-(4-Fluorophenyl), 6-tert-butyl ester Not provided Palladium-catalyzed coupling (inferred from ) Enhanced lipophilicity due to fluorophenyl; potential CNS activity Kinase inhibitors, anticancer agents
Pyrano[2,3-c]pyrrole analog () 3-CN, 5-oxo, 4-phenyl, 6-tert-butyl Not provided Organocatalyzed three-component reaction (CHCl₃, 25°C, 24h) 36% yield; enantiomeric mixture; m.p. 166–169°C Chiral building blocks, bioactive probes

Key Observations:

Substituent Effects: The 4-hydroxy and 2-amino groups in the target compound distinguish it from analogs like the 4-oxo derivative (CAS 1229455-14-4) and the fluorophenyl-substituted compound (CAS 1395493-32-9). These polar groups likely improve aqueous solubility and hydrogen-bonding interactions, making the target more suitable for biological applications . The fluorophenyl substituent in CAS 1395493-32-9 enhances lipophilicity, which could improve blood-brain barrier penetration but reduce solubility .

Synthetic Strategies: The target compound’s synthesis may resemble organocatalyzed methods used for pyrano[2,3-c]pyrrole derivatives (), though tert-butyl protection steps are critical . Palladium-catalyzed coupling (as in ) is common for aryl-substituted analogs but requires harsh conditions (e.g., Cs₂CO₃, dioxane) .

Functional Potential: The 4-oxo derivative (CAS 1229455-14-4) is a reactive intermediate for further functionalization, whereas the target’s 4-hydroxy group may limit such modifications . The pyrano[2,3-c]pyrrole analog () demonstrates the utility of fused ring systems in asymmetric synthesis .

Challenges and Opportunities:

  • Limited data on the target compound’s physical properties (e.g., melting point, solubility) necessitate further experimental validation.
  • Structural analogs with similarity scores of 0.62–0.68 () highlight opportunities for hybrid scaffold design .

Biological Activity

Tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a compound of increasing interest due to its potential biological activities. This article focuses on its pharmacological properties, particularly its anticancer effects and mechanisms of action.

  • Molecular Formula : C11H16N4O3
  • Molecular Weight : 236.27 g/mol
  • CAS Number : 1263284-35-0

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant biological activities, particularly in oncology. The following sections detail the findings related to the biological activity of this compound.

The compound has shown promising results in inducing apoptosis in various cancer cell lines. Studies suggest that it may inhibit key signaling pathways involved in tumor growth and survival.

Case Studies and Findings

  • In Vitro Studies :
    • A study demonstrated that the compound induced apoptosis in A549 lung cancer cells at low micromolar concentrations (IC50 = 2.24 µM), outperforming doxorubicin (IC50 = 9.20 µM) as a control agent .
    • Flow cytometric analysis confirmed significant apoptotic activity, indicating its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) :
    • Variations in the chemical structure of pyrrolo[3,4-d]pyrimidine derivatives have been systematically studied to optimize their anticancer properties. The presence of specific functional groups was found to enhance cytotoxicity against various cancer cell lines including HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer) .

Table: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
This compoundA5492.24
DoxorubicinA5499.20
Analog 1dMCF-71.74
Analog 1eHepG2Not specified

Additional Biological Activities

Beyond anticancer properties, compounds within this class have been investigated for other biological activities:

  • Inhibition of Kinases :
    • Pyrrolo[2,3-d]pyrimidine derivatives have been reported to inhibit RET kinase activity, which is crucial for various cancers including thyroid and non-small cell lung cancer . This suggests a broader therapeutic potential for compounds like tert-butyl 2-amino-4-hydroxy derivatives.
  • Anti-inflammatory Effects :
    • Some studies have indicated that pyrrolo[3,4-d]pyrimidine derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), particularly COX-2 . This could open avenues for developing dual-action drugs targeting both inflammation and cancer.

Q & A

Q. What are the optimized synthetic routes for tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate, and how can intermediates be stabilized?

  • Methodological Answer : The synthesis of this compound typically involves multi-step protocols, including spirocyclic ring formation and functionalization of the pyrrolopyrimidine core. For example, analogous compounds (e.g., tert-butyl spiro[pyran-pyrrolo-pyrimidine] derivatives) are synthesized via sequential coupling, Boc-protection, and deprotection steps under inert conditions to prevent oxidation . Key intermediates like tert-butyl 2,4-dichloro-pyrrolo[3,4-d]pyrimidine-6-carboxylate require stabilization at 2–8°C in an inert atmosphere to avoid decomposition . Reaction optimization should prioritize temperature control (e.g., 0–5°C for halogenation) and catalysts (e.g., Pd for cross-coupling).

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are critical for structural elucidation. For instance, the tert-butyl group’s characteristic singlet in ¹H NMR (~1.4 ppm) and carbonyl signals in ¹³C NMR (~170 ppm) confirm the ester moiety. Purity is validated via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and elemental analysis (deviation <0.4% for C, H, N). Stability studies under varying temperatures and humidity levels are recommended for long-term storage .

Advanced Research Questions

Q. How can computational modeling be integrated into the design and optimization of derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking (e.g., AutoDock Vina for target binding affinity) enable rational design of derivatives. For example, reaction path searches using Gaussian or ORCA software can predict regioselectivity in halogenation or amination steps . Machine learning platforms (e.g., ChemOS) can analyze reaction databases to identify optimal conditions (solvent, catalyst) for introducing substituents (e.g., fluoro or methyl groups) into the pyrrolopyrimidine scaffold .

Q. What strategies resolve contradictions in spectral data or bioactivity results for derivatives of this compound?

  • Methodological Answer : Contradictions in spectral data (e.g., unexpected NOE correlations) may arise from conformational flexibility or tautomerism. Variable-temperature NMR or X-ray crystallography can clarify dynamic processes. For bioactivity discrepancies, orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and dose-response curves are essential. Feedback loops combining experimental data (e.g., IC₅₀ values) with computational SAR models help refine hypotheses .

Q. How can heterogeneous catalysis improve the scalability of reactions involving this compound?

  • Methodological Answer : Immobilized catalysts (e.g., Pd/C for Suzuki coupling) enhance recyclability and reduce metal leaching. For Boc-deprotection, solid acid catalysts (e.g., sulfonated silica) under microwave irradiation achieve higher yields (>90%) compared to traditional HCl/dioxane methods. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates efficiently, reducing solvent waste .

Methodological Considerations

  • Data Management : Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) to catalog reaction conditions, yields, and spectral data for reproducibility .
  • Safety Protocols : Follow GHS hazard codes (e.g., H302, H315) for handling; employ fume hoods and PPE during synthesis .

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